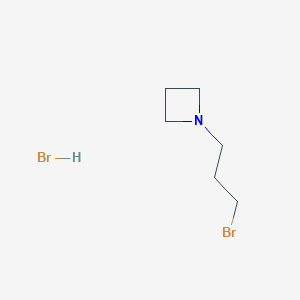
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring, a carboxamide group, and a cyanopropan-2-yl substituent, making it a versatile molecule for scientific research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxylic acid and 2-cyanopropan-2-ylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine-3-carboxylic acid derivatives.
Reduction Products: N-(2-aminopropan-2-yl)pyridine-3-carboxamide.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities. Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: The compound is used in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-cyanopropan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring can bind to enzymes and receptors, influencing biological processes. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
類似化合物との比較
N-(2-cyanopropan-2-yl)benzamide: Similar structure but with a benzene ring instead of pyridine.
N-(2-cyanopropan-2-yl)nicotinamide: Similar to the target compound but with a different pyridine isomer.
N-(2-cyanopropan-2-yl)picolinamide: Another pyridine derivative with a different substitution pattern.
Uniqueness: N-(2-cyanopropan-2-yl)pyridine-3-carboxamide stands out due to its specific pyridine-3-carboxamide structure, which influences its reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPYJYYRHMWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2961196.png)
![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)


![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)
![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2961205.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)


